2-Fluorobenzaldoxime
Overview
Description
2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO . It is a derivative of benzaldoxime, which is characterized by the presence of a fluorine atom .
Synthesis Analysis
The synthesis of 2-Fluorobenzaldoxime has been described in a study on industrial aromatic nitriles via biocatalysis . The synthesis process involves the use of aldoxime dehydratase from Rhodococcus erythropolis N-771 (OxdRE) and other reagents .Molecular Structure Analysis
The molecular structure of 2-Fluorobenzaldoxime consists of a benzene ring with a fluorine atom and an aldoxime group attached to it . The ChemSpider ID for this compound is 5268623 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluorobenzaldoxime include a molecular weight of 137.13 g/mol and a boiling point of 242.29°C . It is also soluble in water .Scientific Research Applications
Antitumor Activity
2-Fluorobenzaldoxime and its derivatives have been explored for their potential in antitumor applications. Studies have found that fluoro-substituted benzothiazoles, closely related to 2-Fluorobenzaldoxime, show promising antitumor efficiency. These compounds exhibit significant cytotoxic activity in vitro against various cancer cell lines and have shown remarkable antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006). Another study revealed that 2-fluorobenzaldehyde retinoic acid conjugate inhibits cell proliferation in human glioma cells by suppressing the STAT3 activation pathway, indicating its potential for glioma treatment (Hao et al., 2015).
Synthesis and Pharmacology of Derivatives
Fluorine-containing pyridinealdoximes, which are chemically related to 2-Fluorobenzaldoxime, have been synthesized and assessed for their therapeutic potential. These compounds, including pentafluorobenzaldoxime, have been studied for their ability to bind to receptors and inhibit cell proliferation in various contexts (Timperley et al., 2011). Similarly, studies on raloxifene analogs containing modifications to the 2-arylbenzothiophene core, which could include fluorine substitutions, have been conducted to explore their potential as selective estrogen receptor modulators (Grese et al., 1997; Grese et al., 1998).
Synthesis Methods
Research has been conducted on the synthesis methods of fluorobenzaldehyde, an essential intermediate in the preparation of various chemicals including medicines and pesticides. This research provides insight into the industrial application of such synthesis processes (Qin, 2009).
Bioactivation and Toxicity Studies
Fluorotelomer alcohols, which are related to 2-Fluorobenzaldoxime, have been studied for their bioactivation in isolated rat hepatocytes, providing insights into the potential toxicity and mechanism of action of these compounds (Martin et al., 2009)
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCNRPBFPDLO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Fluorobenzaldehyde oxime | |
CAS RN |
451-79-6 | |
Record name | 2-FLUOROBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.